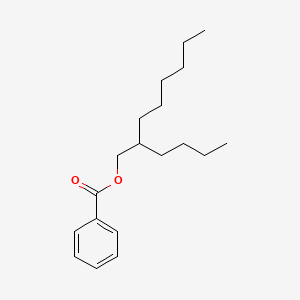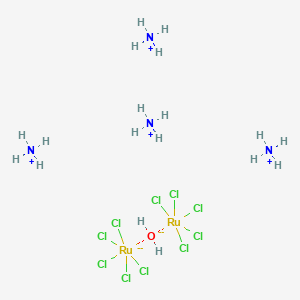
Tetraammonium decachloro-mu-oxodiruthenate(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammonium decachloro-mu-oxodiruthenate(4-) is a chemical compound with the molecular formula (NH₄)₄[Ru₂OCl₁₀]. It is known for its unique structure, which includes two ruthenium atoms bridged by an oxygen atom and surrounded by ten chloride ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium decachloro-mu-oxodiruthenate(4-) typically involves the reaction of ruthenium trichloride with ammonium chloride in the presence of an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction conditions include:
Temperature: Room temperature to 80°C
Solvent: Water
Oxidizing Agent: Hydrogen peroxide or similar oxidants
Industrial Production Methods
While specific industrial production methods for tetraammonium decachloro-mu-oxodiruthenate(4-) are not widely documented, the synthesis process can be scaled up by maintaining controlled reaction conditions and using industrial-grade reagents. The crystallization process can be optimized for higher yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraammonium decachloro-mu-oxodiruthenate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ions.
Substitution: Chloride ions can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid
Reducing Agents: Sodium borohydride, hydrazine
Substituting Agents: Triphenylphosphine, ethylenediamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ruthenium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tetraammonium decachloro-mu-oxodiruthenate(4-) has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and hydrogenation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other ruthenium-based compounds.
Wirkmechanismus
The mechanism by which tetraammonium decachloro-mu-oxodiruthenate(4-) exerts its effects involves the interaction of the ruthenium centers with various molecular targets. The compound can coordinate with ligands, facilitating electron transfer and catalytic processes. In biological systems, it may interact with DNA or proteins, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraammonium decachloro-mu-oxodiosmate(4-)
- Tetraammonium decachloro-mu-oxoiridate(4-)
- Tetraammonium decachloro-mu-oxoplatinate(4-)
Uniqueness
Tetraammonium decachloro-mu-oxodiruthenate(4-) is unique due to its specific ruthenium-oxygen-chloride structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and catalytic behavior, making it valuable for specific applications in catalysis and materials science .
Eigenschaften
CAS-Nummer |
85392-65-0 |
|---|---|
Molekularformel |
Cl10H18N4ORu2 |
Molekulargewicht |
646.8 g/mol |
IUPAC-Name |
tetraazanium;pentachlororuthenium(2-);hydrate |
InChI |
InChI=1S/10ClH.4H3N.H2O.2Ru/h10*1H;4*1H3;1H2;;/q;;;;;;;;;;;;;;;2*+3/p-6 |
InChI-Schlüssel |
UIKAZMZOOVDZCV-UHFFFAOYSA-H |
Kanonische SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



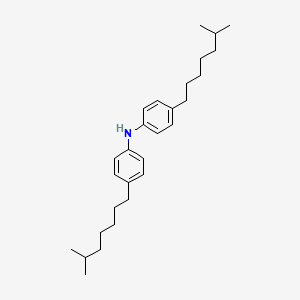
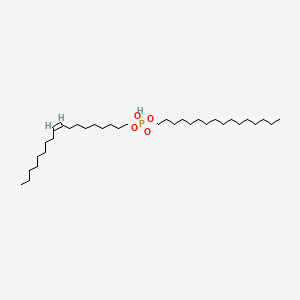

![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
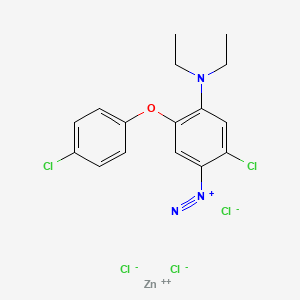
![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
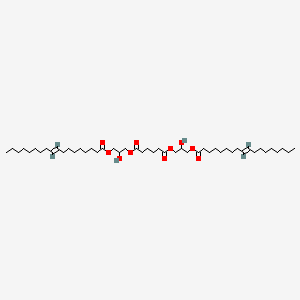
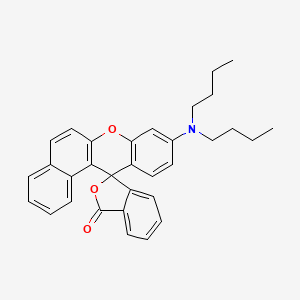
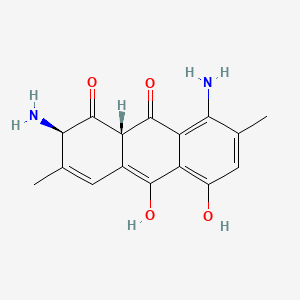
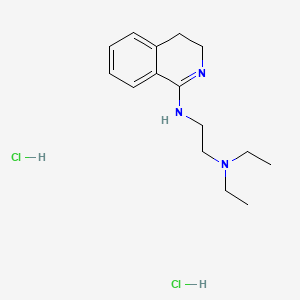
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
